molecular formula C14H20N2S B3038792 1-Allyl-3-(4-butylphenyl)thiourea CAS No. 902637-62-1

1-Allyl-3-(4-butylphenyl)thiourea

Cat. No.: B3038792
CAS No.: 902637-62-1
M. Wt: 248.39 g/mol
InChI Key: PRJRSIKDPDZERK-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-butylphenyl)thiourea is an organic compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol It is a thiourea derivative, characterized by the presence of an allyl group and a butyl-substituted phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(4-butylphenyl)thiourea can be synthesized through the reaction of 4-butylaniline with allyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions . The general reaction scheme is as follows:

4-Butylaniline+Allyl isothiocyanateThis compound\text{4-Butylaniline} + \text{Allyl isothiocyanate} \rightarrow \text{this compound} 4-Butylaniline+Allyl isothiocyanate→this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(4-butylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The allyl and butyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-Allyl-3-(4-butylphenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-butylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s biological activities are attributed to its ability to modulate enzyme activity, disrupt cellular membranes, and induce oxidative stress .

Comparison with Similar Compounds

  • 1-Allyl-3-(4-phenyl)thiourea
  • 1-Allyl-3-(4-methylphenyl)thiourea
  • 1-Allyl-3-(4-ethylphenyl)thiourea

Comparison: 1-Allyl-3-(4-butylphenyl)thiourea is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, the butyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully explore its potential and develop practical applications.

Properties

IUPAC Name

1-(4-butylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJRSIKDPDZERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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